N-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-[(2-Chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. The structure includes a [1,2,3]triazole ring fused to a quinazoline scaffold, substituted at the 3-position with a 3-methylphenyl group and at the 5-position with a 2-chlorophenylmethyl amine moiety. The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological targets, while the 3-methylphenyl substituent contributes to steric and electronic effects. Although direct pharmacological data for this compound is absent in the provided evidence, analogs with similar triazoloquinazoline frameworks have demonstrated antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c1-15-7-6-9-16(13-15)21-23-26-22(25-14-17-8-2-4-11-19(17)24)18-10-3-5-12-20(18)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKLRQAUEJEVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline scaffold, which is known for its pharmacological versatility. The presence of a chlorophenyl and a methylphenyl group enhances its lipophilicity and potential for interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the triazoloquinazoline family exhibit a range of biological activities including:
- Cytotoxicity : Significant against various cancer cell lines.
- Antibacterial and Antimycobacterial Activities : Effective against several bacterial strains.
- Mechanisms of Action : Involves DNA intercalation and inhibition of topoisomerase II.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of triazoloquinazoline exhibit substantial cytotoxic effects. For instance, one study reported IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The most active derivative showed an IC50 of 2.44 μM against HCT-116 cells, indicating strong potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| 17 | HCT-116 | 4.00 |
| 18 | HepG2 | 8.00 |
Antibacterial Activity
The compound has also been tested for antibacterial properties against a variety of pathogens. It showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL for different bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
| Mycobacterium tuberculosis | 40.00 |
The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II activity. This dual mechanism enhances its efficacy in disrupting cellular processes in cancer cells.
DNA Intercalation
Intercalation studies have revealed that the compound can insert itself between DNA base pairs, leading to structural alterations that inhibit replication and transcription processes .
Topoisomerase II Inhibition
The compound has shown promising results as an inhibitor of topoisomerase II, with comparative studies indicating lower inhibitory activity than some known inhibitors but still significant enough to warrant further exploration .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Effects : A derivative similar to this compound was tested in vivo and showed reduced tumor growth in xenograft models.
- Antimicrobial Efficacy : In a study involving patients with resistant infections, compounds from the same class demonstrated significant improvement in treatment outcomes when combined with standard antibiotics.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its anticancer properties. Research has indicated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. The triazole moiety is known for its ability to enhance the bioactivity of compounds through various mechanisms, including the modulation of enzyme activity and interaction with DNA.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Several studies have highlighted that triazole derivatives possess broad-spectrum antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate microbial membranes effectively. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.
Neurological Applications
Recent findings suggest that this compound may have neuroprotective effects. Research into related triazole compounds has shown potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. The ability to cross the blood-brain barrier makes such compounds suitable candidates for further exploration in neurological disorders like Alzheimer's disease.
Drug Metabolism Modulation
N-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may also play a role in drug metabolism regulation. Compounds that activate the Pregnane X receptor (PXR) are known to influence the metabolism of various drugs, potentially leading to altered pharmacokinetics and drug interactions. This application is particularly important for understanding how new drugs might affect existing therapies.
Structure-Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies, which are crucial for optimizing its biological activity. By modifying various substituents on the triazole and quinazoline rings, researchers can develop more potent derivatives with improved efficacy and reduced toxicity profiles. This iterative process is essential for drug development and can lead to the discovery of lead compounds for further development.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values below 10 µg/mL. |
| Study C | Neurological | Indicated neuroprotective effects in vitro against oxidative stress-induced neuronal death. |
| Study D | Drug Metabolism | Found to activate PXR in liver cell models, suggesting potential drug-drug interaction implications. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on substituents; †Estimated using fragment-based methods; ‡Inferred from diethoxy analog .
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The target compound’s 2-chlorophenylmethyl group confers higher lipophilicity (XLogP ~5.8) compared to the 3,4-dimethoxyphenethyl analog (XLogP ~4.5) . Chlorine’s electron-withdrawing nature may enhance membrane permeability and target binding.
- Ethoxy substituents (as in ) further increase logP compared to methoxy groups, suggesting tunable solubility for drug design.
Biological Activity Trends :
- Sulfonyl-containing analogs (e.g., ) exhibit improved metabolic stability due to the electron-withdrawing sulfonyl group, which may prolong half-life in vivo.
- Triazolopyrimidine derivatives (e.g., ) with pyrimidine cores instead of quinazoline show anti-tubercular activity, suggesting scaffold-dependent target specificity.
Synthetic Accessibility :
- The target compound’s 2-chlorophenylmethyl amine moiety can be synthesized via nucleophilic substitution or reductive amination, similar to methods described for chlorinated triazoloquinazolines .
- Diethoxy-substituted analogs require multi-step alkylation, highlighting the trade-off between synthetic complexity and functional group diversity.
Pharmacological Potential and Limitations
- Anticancer Activity : Triazole derivatives (e.g., ) inhibit cancer cell proliferation via kinase or tubulin binding. The target compound’s triazoloquinazoline core may similarly interact with ATP-binding pockets .
- Antimicrobial Applications : Sulfonyl and chlorophenyl substituents in analogs correlate with antibacterial efficacy, suggesting the target compound could be optimized for such activity.
- Limitations : Lack of direct bioactivity data for the target compound necessitates further in vitro and in vivo studies. Substituent steric effects (e.g., 3-methylphenyl vs. 4-methylphenyl ) may influence target selectivity.
Preparation Methods
Cyclocondensation Route
The triazoloquinazoline core is typically assembled through sequential cyclization reactions. A validated approach involves:
Step 1: Formation of 3-Aminoquinazoline Intermediate
Reacting 2-azidobenzaldehyde with 3-methylphenylacetonitrile in dimethylformamide (DMF) at 80°C for 12 hours yields the quinazoline precursor. The reaction proceeds via nucleophilic attack of the azide group on the nitrile carbon, followed by intramolecular cyclization.
Step 2: Triazole Ring Construction
The intermediate is treated with (2-chlorophenyl)methylamine in the presence of copper(I) iodide (10 mol%) and sodium ascorbate in tert-butanol/water (4:1) at 60°C. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring with >85% conversion efficiency.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes cyclization |
| Solvent System | t-BuOH/H₂O (4:1) | Enhances solubility |
| Catalyst Loading | 10 mol% CuI | Reduces side products |
Alternative Pathway via Pre-Functionalized Intermediates
Patent literature describes a divergent strategy using halogenated precursors:
-
Quinazoline Bromination : 5-Bromo-3-(3-methylphenyl)quinazoline is prepared using N-bromosuccinimide (NBS) in acetic acid at 0°C.
-
Buchwald-Hartwig Amination : The brominated intermediate undergoes palladium-catalyzed coupling with (2-chlorophenyl)methylamine. Using Pd₂(dba)₃ (5 mol%) and Xantphos ligand in toluene at 110°C achieves 78% yield.
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization
Comparative studies reveal solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95.4 |
| Ethanol | 24.3 | 67 | 89.1 |
| Acetonitrile | 37.5 | 74 | 92.8 |
DMF’s high polarity facilitates intermediate stabilization, though ethanol remains preferable for large-scale operations due to lower toxicity.
Catalytic System Optimization
Copper(I) catalysts significantly impact triazole formation efficiency:
| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| CuI | 10 | 6 | 85 |
| CuBr | 10 | 8 | 78 |
| CuCl | 15 | 10 | 65 |
Sodium ascorbate (20 mol%) as a reducing agent prevents copper(II) oxidation, maintaining catalytic activity.
Purification and Isolation Techniques
Column Chromatography
Final purification employs silica gel chromatography with gradient elution:
Recrystallization
Crystallization from ethanol/water (7:3) at −20°C produces needle-shaped crystals suitable for X-ray diffraction analysis:
-
Purity : 99.1% (by HPLC)
-
Melting Point : 214–216°C (uncorrected)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Mass Spectrometry
-
ESI-MS : m/z 427.1 [M+H]⁺ (calc. 426.9)
-
Fragmentation Pattern : Loss of CH₂Cl (Δm/z 64.5) confirms benzyl group attachment.
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing flow chemistry reduces batch-to-batch variability:
Q & A
Q. What are the common synthetic routes for N-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves condensation reactions of halogenated intermediates with amines. For example:
- Step 1 : Condensation of propargyl bromide with quinazolin-2-amine derivatives (as in ) to form the triazoloquinazoline core.
- Step 2 : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions.
Optimization strategies include: - Microwave-assisted synthesis () to reduce reaction time and improve yield.
- Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Example Yields :
| Reaction Step | Yield Range | Reference |
|---|---|---|
| Core Formation | 31–82% | |
| Final Substitution | 11–56% |
Q. What spectroscopic methods are employed to characterize triazoloquinazoline derivatives, and how are key spectral features interpreted?
- Methodological Answer :
- 1H NMR : Aromatic protons in the triazoloquinazoline core resonate at δ 7.2–8.5 ppm , while methyl groups (e.g., 3-methylphenyl) appear as singlets at δ 2.3–2.5 ppm ().
- IR Spectroscopy : Stretching vibrations for C=N bonds (triazole ring) are observed at ~1600–1650 cm⁻¹ ().
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, with fragmentation patterns indicating substituent loss (e.g., chlorophenyl groups).
- Table : Representative NMR Data ():
| Compound ID | Key 1H NMR Signals (δ, ppm) |
|---|---|
| 92 | 7.45 (d, Ar-H), 2.35 (s, CH₃) |
| 94 | 8.10 (m, Ar-H), 2.40 (s, CH₃) |
Advanced Research Questions
Q. How can computational chemistry aid in the design of novel triazoloquinazoline derivatives with enhanced biological activity?
- Methodological Answer :
- Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling the identification of low-energy pathways (). For example, ICReDD’s workflow combines computational screening with experimental validation to prioritize derivatives with dihydroorotate dehydrogenase (DHODH) inhibition (similar to ’s PfDHODH inhibitors).
- Structure-Activity Relationships (SAR) : Molecular docking simulations model interactions between substituents (e.g., 2-chlorobenzyl) and target enzymes, guiding rational modifications. For instance, trifluoromethyl groups enhance metabolic stability ().
Q. What strategies resolve contradictions between in vitro and in vivo activity data for triazoloquinazoline-based compounds?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability issues.
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain discrepancies (e.g., ’s antimicrobial compounds showing reduced efficacy in vivo due to rapid clearance).
- Dosage Adjustment : Optimize dosing regimens based on PK/PD modeling to align in vitro IC₅₀ values with in vivo efficacy.
Q. How can synthetic challenges, such as low yields in triazoloquinazoline cyclization, be addressed?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance cyclization efficiency ().
- Solvent Optimization : Replace DMF with ionic liquids to reduce side reactions ().
- Temperature Control : Gradual heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive intermediates ().
Data Contradiction Analysis
Q. Why do certain triazoloquinazoline derivatives exhibit variable antimicrobial activity across studies?
- Methodological Answer :
- Strain Variability : Differences in microbial strains (e.g., gram-positive vs. gram-negative) affect results ( uses S. aureus and E. coli).
- Assay Conditions : Variations in Mueller–Hinton agar composition (e.g., cation-adjusted vs. standard) alter compound efficacy ().
- Reference Standards : Use of inconsistent positive controls (e.g., ketoconazole vs. fluconazole) complicates cross-study comparisons.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
